Product packaging for (S)-tetrahydro-2H-pyran-3-amine(Cat. No.:CAS No. 1071829-81-6)

(S)-tetrahydro-2H-pyran-3-amine

Cat. No.: B1312979
CAS No.: 1071829-81-6
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-YFKPBYRVSA-N
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Description

Significance of Chiral Cyclic Amines in Contemporary Organic Synthesis

Chiral amines are fundamental components in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org The stereoselective synthesis of these amines is a pivotal area of research in organic chemistry. researchgate.net

Cyclic amines, in particular, offer a degree of conformational rigidity that can be advantageous in drug design. This rigidity can lead to higher binding affinity and selectivity for biological targets. The synthesis of enantiomerically pure cyclic amines is a significant challenge, and various methods, including asymmetric hydrogenation and biocatalytic approaches using enzymes like ω-transaminases, have been developed to address this. acs.orgwiley.com These methods allow for the production of specific stereoisomers, which is critical for developing effective and safe therapeutic agents. wiley.com

Importance of Tetrahydropyran (B127337) Scaffolds in Medicinal Chemistry and Drug Discovery Research

The tetrahydropyran (THP) ring is an important structural motif in medicinal chemistry. pharmablock.comresearchgate.net It is considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, a property that can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially leading to tighter binding. pharmablock.comnih.gov

The incorporation of THP scaffolds has been instrumental in the development of a number of successful drugs. pharmablock.com For instance, the THP motif is a key feature in the structure of several kinase inhibitors. pharmablock.com The synthesis of functionalized THPs is an active area of research, with methods like the Prins cyclization being employed to create diverse scaffolds for drug discovery libraries. nih.gov

Overview of Academic Research Trajectories for (S)-Tetrahydro-2H-pyran-3-amine

A key research application has been in the development of inhibitors for various enzymes. The amino-THP substituent is a feature in gilteritinib, an approved treatment for acute myeloid leukemia, which inhibits several tyrosine kinases. pharmablock.com Similarly, the incorporation of a THP-amine fragment was crucial in the development of AZD0156, an inhibitor of the ATM kinase, which has undergone Phase I clinical trials. pharmablock.com These examples highlight the role of the this compound scaffold in generating potent and selective drug candidates.

The synthesis of this and related chiral amines often involves multi-step sequences. For example, a practical synthesis for dihydro-2H-pyran-3(4H)-one, a potential precursor, has been reported starting from α-ketoglutaric acid. researchgate.net Furthermore, biocatalytic methods, such as those employing ω-transaminases, are being explored for the efficient and stereoselective production of chiral cyclic amines. wiley.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1312979 (S)-tetrahydro-2H-pyran-3-amine CAS No. 1071829-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428383
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071829-81-6
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S Tetrahydro 2h Pyran 3 Amine

Enantioselective Synthetic Routes to Access the (S)-Configuration

Achieving the desired (S)-configuration with high enantiomeric excess is paramount. The primary strategies employed are asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Synthesis)

Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. rsc.org Metal-catalyzed asymmetric hydrogenation is a prominent method. For instance, the asymmetric hydrogenation of a suitable enamine or imine precursor using iridium or rhodium complexes with chiral ligands can yield the target amine with high enantioselectivity. nih.gov

Organocatalysis, which avoids the use of metals, has also been successfully applied. Chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDP), can catalyze reactions like the asymmetric Prins cyclization to form tetrahydropyran (B127337) structures, which can be precursors to the final amine. organic-chemistry.orgfrontiersin.org Similarly, chiral phase-transfer catalysts derived from cinchona alkaloids have been developed for the asymmetric synthesis of related amino compounds. nih.gov

Table 1: Examples of Asymmetric Catalysis for Chiral Amine Synthesis

Catalyst TypeCatalyst ExampleReaction TypeSubstrate TypeReported Enantiomeric Excess (e.e.)
Metal-CatalyzedIr-(S,S)-UbaPHOXAsymmetric Hydrogenation3,3-Diarylallyl Phthalimides98-99%
OrganocatalysisCinchona Alkaloid DerivativePhase-Transfer CatalysisImines and Enonesup to 91%
OrganocatalysisConfined Imino-imidophosphate (iIDP)Prins CyclizationAldehydes and Homoallylic AlcoholsHigh

Chiral Auxiliary-Mediated Methodologies

This classic strategy involves covalently bonding a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved. For the synthesis of chiral amines, this often involves the diastereoselective reduction of a chiral imine or enamine derived from the substrate and the auxiliary. While effective, this method requires additional steps for the attachment and removal of the auxiliary. ru.nl For example, chiral 1,3,2-diazaborolidine controllers have been used for asymmetric induction in reactions leading to chiral 1,5-diols, which are key precursors for tetrahydropyran synthesis. nih.gov

Biocatalytic Transformations for Chiral Amine Synthesis

Biocatalysis, utilizing enzymes, has become a powerful and green alternative for synthesizing chiral amines. diva-portal.org Amine transaminases (TAs or ATAs) are particularly effective, demonstrating high enantioselectivity and operating under mild, environmentally friendly conditions. diva-portal.orgrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, such as tetrahydro-2H-pyran-3-one, to produce the desired (S)-amine with excellent purity. google.com The main challenge often lies in overcoming unfavorable reaction equilibria, which can be addressed through various process optimization strategies. diva-portal.orgdiva-portal.org The development of engineered transaminases has further expanded the substrate scope and improved efficiency for industrial applications. google.com

Diastereoselective Synthetic Pathways for Precursors

Controlling the relative stereochemistry of precursors is a crucial strategy for synthesizing polysubstituted tetrahydropyrans. Diastereoselective cyclization reactions are central to this approach. For example, indium trichloride-mediated cyclizations between homoallylic alcohols and aldehydes can produce highly substituted tetrahydropyrans with excellent diastereoselectivity, where the final stereochemistry is correlated with the geometry of the starting alcohol. acs.org Similarly, Brønsted acid-mediated cyclization of silylated alkenols can create tetrahydropyran derivatives with vicinal quaternary and tertiary centers with high stereocontrol. uva.es Prins cyclizations are also a powerful tool for this purpose, enabling the diastereoselective synthesis of various substituted tetrahydropyranones. psu.edunih.gov

Strategies for Racemic Resolution and Chiral Purity Enhancement in Research Synthesis

When a direct enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common alternative. This involves separating the enantiomers of tetrahydro-2H-pyran-3-amine.

A standard method is classical resolution, where the racemic amine is reacted with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a pair of diastereomeric salts with different solubilities, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org For purity enhancement of an already enantioenriched sample, further crystallization can be effective. rsc.org

Novel Approaches for Stereocontrolled Tetrahydropyran Ring Formation

Modern organic synthesis has seen the development of innovative methods for constructing the tetrahydropyran ring with high stereocontrol. ntu.edu.sg These methods often offer greater efficiency and convergence than traditional approaches.

Key strategies include:

Intramolecular Epoxide Ring Opening (IERO): The 6-endo-selective ring opening of 4,5-epoxy-alcohols is a powerful method for forming the tetrahydropyran ring. nih.gov Synthetic conditions can be tuned to favor this pathway over the competing 5-exo cyclization. nih.gov

Prins Cyclization: This reaction, involving the cyclization of homoallylic alcohols with aldehydes, is a convergent strategy for creating substituted tetrahydropyrans. nih.govntu.edu.sg Catalytic and asymmetric versions of this reaction have been developed to enhance its utility. ntu.edu.sg

Intramolecular Hydroalkoxylation/Hydroamination: Gold(I)-catalyzed intramolecular hydroalkoxylation of δ-hydroxy allenes or hydroamination of N-allenyl carbamates provides efficient routes to tetrahydropyran rings and their nitrogen-containing analogues. organic-chemistry.org

Domino Reactions: Multi-component domino reactions can rapidly build molecular complexity. For instance, a domino protocol involving α-aroylketene dithioacetals and malononitrile (B47326) can produce highly functionalized 2H-pyranones. acs.org

Research on Scalable Synthetic Protocols for (S)-Tetrahydro-2H-pyran-3-amine and its Salts

The development of efficient and scalable synthetic routes to enantiomerically pure this compound is of significant interest due to its application as a key intermediate in the synthesis of pharmacologically active molecules, such as JAK1 inhibitors. Research has focused on creating concise and economically viable protocols suitable for large-scale production, moving away from lengthy, low-yielding methods that require extensive purification.

One of the most effective scalable strategies employs a "chiral-pool" approach, utilizing readily available and inexpensive chiral starting materials. A notable example is a concise, four-step synthesis that produces kilogram quantities of this compound starting from L-glutamic acid. researchgate.net This method is particularly advantageous for industrial applications as it circumvents the need for chromatographic purification. researchgate.net

StepDescriptionKey Reagents/ConditionsIntermediate/ProductKey Features
1Global Protection-Protected L-glutamic acidKilogram-scale synthesis Chromatography-free purification 30% overall yield
2Reduction-N-Boc-amino diol
3Intramolecular CyclizationMitsunobu reactionN-Boc-(S)-tetrahydro-2H-pyran-3-amine
4Deprotection-This compound

In addition to chiral-pool synthesis, modern biocatalytic methods are being explored for the production of chiral amines. Direct biocatalytic transamination has been successfully applied to the kilogram-scale synthesis of the opposite enantiomer, (R)-3-aminotetrahydropyran. figshare.com This process utilizes a transaminase enzyme to differentiate between the two enantiotopic faces of a ketone precursor, achieving a 53% isolated yield and a 96:4 enantiomeric ratio. figshare.com The product is conveniently isolated by direct precipitation of its salt, avoiding the need for organic solvent extraction. While this specific process yields the (R)-enantiomer, the methodology highlights the potential of biocatalysis for the scalable and efficient production of the (S)-enantiomer, likely through the selection of an appropriate (S)-selective transaminase.

Role As a Chiral Building Block and Advanced Scaffold in Complex Molecule Synthesis

Application in the Stereoselective Construction of Diverse Heterocyclic Systems

The strategic placement of the amine and the ether oxygen within the chiral tetrahydropyran (B127337) ring of (S)-tetrahydro-2H-pyran-3-amine provides a unique platform for the stereoselective synthesis of a variety of heterocyclic systems. The amine functionality serves as a versatile handle for a wide range of chemical transformations, including N-alkylation, acylation, and participation in multicomponent reactions, while the pyran ring itself can act as a stereodirecting element.

One notable application is in the diastereoselective synthesis of highly substituted piperidines. Research has demonstrated the palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of 3-aminotetrahydropyran. This transformation allows for the introduction of aryl groups at the C5 position with a high degree of stereocontrol, leading to the formation of valuable substituted aminotetrahydropyrans that can serve as precursors to complex piperidine derivatives.

Furthermore, the amine group of this compound can be utilized as a nucleophile in Michael additions to α,β-unsaturated systems, leading to the formation of more complex acyclic intermediates that can subsequently be cyclized to form various nitrogen-containing heterocycles. The inherent chirality of the starting material often induces a high degree of stereoselectivity in these addition reactions.

The versatility of this chiral building block is further exemplified in multicomponent reactions. For instance, its participation in Passerini or Ugi reactions can lead to the rapid assembly of complex, stereochemically defined acyclic structures bearing multiple functional groups. These products can then be subjected to intramolecular cyclization reactions to afford a diverse array of heterocyclic scaffolds, including lactams and other nitrogen-containing rings.

Reaction TypeReactant(s)Product HeterocycleKey Features
Pd(II)-catalyzed C-H ArylationAryl iodidesSubstituted TetrahydropyransHigh stereoselectivity at C5
Michael Additionα,β-Unsaturated esters/ketonesPrecursors to PiperidinesDiastereoselective C-N bond formation
Ugi Multicomponent ReactionAldehyde, Isocyanide, Carboxylic acidAcyclic peptide-like structuresRapid assembly of complex molecules

Integration into Polycyclic and Fused-Ring Frameworks

The unique structural features of this compound also lend themselves to the construction of more intricate polycyclic and fused-ring systems. The pyran ring can serve as a foundational scaffold onto which additional rings are constructed, with the existing stereocenter influencing the stereochemical outcome of the annulation reactions.

One strategy involves the initial functionalization of the amine group, followed by a series of reactions to build a second ring fused to the tetrahydropyran core. For example, acylation of the amine with a suitable bifunctional reagent can introduce a tether that can subsequently participate in an intramolecular cyclization, such as a Heck reaction or a ring-closing metathesis, to form a fused bicyclic system. The stereochemistry of the newly formed ring is often dictated by the conformation of the tetrahydropyran ring and the orientation of the substituent at the C3 position.

Another approach involves leveraging the pyran oxygen atom to direct cyclization reactions. For instance, intramolecular reactions involving a functional group tethered to the nitrogen atom can be influenced by the neighboring oxygen, leading to the formation of specific fused oxazinane or similar heterocyclic systems.

The construction of spirocyclic frameworks is also achievable using this compound as a starting material. The amine can be converted into a nucleophilic or electrophilic center, which can then react with a suitable partner to initiate a spirocyclization cascade. The defined stereochemistry of the pyran ring plays a crucial role in controlling the facial selectivity of the cyclization, leading to the formation of enantiomerically enriched spirocycles.

Fused/Polycyclic SystemSynthetic StrategyStereochemical Influence
Fused PiperidinesIntramolecular Heck ReactionConformation of the pyran ring
Fused OxazinanesOxygen-directed cyclizationProximity of the pyran oxygen
SpirocyclesSpirocyclization cascadeFacial selectivity control

Utilization in Research Towards Natural Product Synthesis

The tetrahydropyran motif is a common structural feature in a vast array of natural products exhibiting significant biological activity. Consequently, this compound represents a valuable chiral synthon for the total synthesis of these complex molecules. Its pre-defined stereochemistry at the C3 position can be strategically incorporated into the target natural product, thereby simplifying the synthetic route and ensuring the correct absolute stereochemistry.

While direct and complete total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its structural motif is present in numerous natural products. The principles of using chiral building blocks like this compound are well-established in the field of natural product synthesis. For instance, the synthesis of complex molecules often relies on the coupling of several chiral fragments. This compound can serve as a key fragment, providing a stereochemically defined portion of the final molecule.

The general strategy involves the elaboration of the amine functionality and/or modification of the tetrahydropyran ring to match a specific portion of the target natural product. This can involve multi-step sequences to introduce additional stereocenters and functional groups. The inherent chirality of the starting material is carried through the synthetic sequence, ultimately being incorporated into the final natural product.

Natural Product ClassPotential Application of this compound
Polyketide MacrolidesAs a source of a chiral C3-amino-tetrahydropyran unit
AlkaloidsIncorporation into piperidine or related N-heterocyclic cores
Ionophore AntibioticsAs a key chiral fragment containing the tetrahydropyran ring

Impact of the (S)-Configuration on Stereochemical Outcomes of Downstream Synthetic Transformations

The absolute (S)-configuration at the C3 position of the tetrahydropyran ring is the cornerstone of the utility of this chiral building block. This single stereocenter exerts a profound influence on the stereochemical outcome of subsequent reactions, acting as a powerful stereodirecting element. This control is typically exerted through steric and/or electronic effects.

In reactions involving the amine functionality, the chiral environment of the tetrahydropyran ring dictates the facial selectivity of approaching reagents. For example, in the alkylation of an imine derived from this compound, the incoming electrophile will preferentially attack from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration. The preferred conformation of the tetrahydropyran ring, with the bulky substituent often adopting an equatorial position, plays a crucial role in defining this steric bias.

The pyran oxygen can also participate in stereochemical control through chelation. In reactions involving metal catalysts or reagents, the oxygen atom can coordinate to the metal center, creating a rigid, five- or six-membered chelate ring. This chelation restricts the conformational freedom of the molecule and directs the approach of reagents from a specific trajectory, leading to high levels of diastereoselectivity.

Furthermore, the (S)-configuration can influence the outcome of intramolecular reactions. In cyclization reactions where a new ring is formed, the pre-existing stereocenter will favor a transition state that minimizes steric interactions, thus leading to the formation of a specific diastereomer of the cyclic product. This principle is fundamental to the use of chiral auxiliaries in asymmetric synthesis, where the auxiliary's chirality is transferred to the newly formed stereocenters.

TransformationMechanism of StereocontrolResulting Stereochemistry
Alkylation of derived iminesSteric hindrance from the pyran ringPredictable formation of a new stereocenter
Metal-catalyzed reactionsChelation control involving the pyran oxygenHigh diastereoselectivity
Intramolecular cyclizationsMinimization of steric strain in the transition stateFormation of a specific diastereomer

Derivatization Strategies and Analogue Development for Research Purposes

Amine Functionalization for the Generation of Diverse Chemical Libraries

The primary amine group of (S)-tetrahydro-2H-pyran-3-amine serves as a key handle for derivatization, allowing for the straightforward generation of large and diverse chemical libraries. The goal of this approach is to explore the chemical space around the core scaffold to identify novel compounds with desired biological activities. Common functionalization strategies include reductive amination, acylation, and nucleophilic substitution.

Reductive amination is a widely used method where the amine is reacted with a variety of aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form secondary or tertiary amines. nih.gov This one-pot reaction is highly efficient and allows for the introduction of a vast array of substituents. For instance, in the development of monoamine reuptake inhibitors, derivatives of a substituted this compound core were synthesized by reductive amination with various aromatic and heterocyclic aldehydes. nih.gov This led to the identification of compounds with distinct pharmacological profiles, including triple reuptake inhibitors (TUIs), dopamine-norepinephrine reuptake inhibitors (DNRIs), and selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov

Another key strategy is the nucleophilic displacement of halides or other leaving groups by the amine. This method was employed to synthesize analogues by reacting the amine with various substituted benzyl (B1604629) halides in the presence of a weak base, yielding N-benzylated derivatives. nih.gov The solid-phase parallel synthesis approach has also been utilized to efficiently create large libraries of related compounds, such as 2H-benzopyran derivatives, by functionalizing resin-bound amines with electrophiles like acid chlorides, sulfonyl chlorides, and isocyanates. mdpi.com

The table below summarizes how different functionalizations of the amine group on a disubstituted pyran scaffold influenced its activity profile as a monoamine reuptake inhibitor. nih.gov

Compound IDAmine SubstituentProfileDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
2c 4-TrifluoromethylbenzylSSRI>100002.51149
2g 2-(Tetrahydrofuryl)methylTUI32.32.832.4
4a 3,4-DifluorobenzylTUI57.31.910.6
4d 4-FluorobenzylSSRI13422.3102

Data sourced from a study on (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues. nih.gov DAT = Dopamine (B1211576) Transporter, SERT = Serotonin Transporter, NET = Norepinephrine (B1679862) Transporter.

Chemical Modifications of the Tetrahydropyran (B127337) Ring System

Beyond amine functionalization, modifying the tetrahydropyran (THP) ring itself is a crucial strategy for optimizing analogue performance. These modifications can alter the compound's size, shape, and electronic properties, which in turn affects its binding affinity and selectivity for a biological target. Strategies for modifying the THP ring often involve the synthesis of analogues from precursors with already substituted rings, as direct modification of the saturated heterocyclic ring can be challenging.

One approach involves extending side chains at various positions of the ring. For example, research on monoamine transporter ligands involved synthesizing derivatives of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine where side chains were extended at both the 3- and 6-positions of the THP ring. nih.gov The study found that extending the N-benzyl group at the 3-position led to a decrease in activity, whereas extending the benzhydryl group at the 6-position resulted in a two-fold improvement in activity for one compound, suggesting that the binding pocket can accommodate bulk at the 6-position more favorably. nih.gov

The synthesis of such modified rings often relies on established chemical reactions. The Achmatowicz reaction, for instance, is a powerful method for converting furfuryl alcohols into highly functionalized pyranones, which can then be elaborated into a variety of substituted THP systems. researchgate.net Other metal-mediated cyclizations, ring-closing metathesis, and intramolecular hydroalkoxylation reactions are also employed to construct the core THP ring with desired substitution patterns. organic-chemistry.orgrsc.org These synthetic methods allow for the creation of analogues where ring carbons are substituted with various functional groups, or where the ring oxygen is replaced with another heteroatom to probe the impact of such changes on biological activity.

Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's three-dimensional structure relates to its biological function. A key technique in SAR is the synthesis of conformationally restricted analogues. By reducing the number of rotatable bonds, these rigid molecules help to identify the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target protein.

For derivatives of this compound, SAR studies have been instrumental in optimizing their affinity for monoamine transporters. nih.gov By synthesizing a series of analogues with different aromatic substitutions and heterocyclic moieties, researchers can map the structural requirements of the transporter's binding site. nih.govnih.gov For example, the introduction of a fluorine atom into N-benzyl aromatic rings was found to generally increase activity for the dopamine transporter (DAT). nih.gov

The table below illustrates SAR findings from a study that modified a lead compound, 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, to explore its interaction with monoamine transporters. nih.gov

Compound IDModificationProfileDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
10f 3-Hydroxy PhenylTUI31.340.038.5
10g ThiopheneDNRI15.912.929.3
10i PyrroleDNRI14.510411.2
10j 4-Methoxy PhenylTUI44.936.155.4

Data sourced from a study on derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol. nih.gov TUI = Triple Uptake Inhibitory, DNRI = Dopamine Norepinephrine Reuptake Inhibitory.

These studies demonstrate that even subtle changes to the periphery of the molecule can shift its pharmacological profile dramatically, highlighting the sensitivity of the drug-target interaction. nih.gov

Research into Prodrug Strategies Involving this compound Derivatives

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low membrane permeability, or rapid metabolism. nih.govmdpi.com The this compound scaffold, with its primary amine, is an excellent candidate for prodrug design.

The primary amine can be temporarily masked by converting it into a more lipophilic group, such as an amide or a carbamate (B1207046). This modification can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier. Once absorbed, endogenous enzymes like esterases or amidases can cleave the promoiety, releasing the active parent amine at the desired site of action. mdpi.com

While specific research on prodrugs of this compound is not extensively documented in publicly available literature, the principles of prodrug design are directly applicable. For example, a potential research strategy would involve creating an amide linkage between the amine and a carboxylic acid or a carbamate linkage with an alcohol. The choice of the promoiety can be tailored to control the rate and location of drug release. This approach could be particularly useful for improving the oral bioavailability or brain penetration of centrally acting agents derived from this scaffold.

Applications in Medicinal Chemistry Research and Chemical Biology

Development of Bioactive Small Molecules and Pharmaceutical Intermediates for Preclinical Research

(S)-tetrahydro-2H-pyran-3-amine serves as a crucial intermediate in the synthesis of a wide array of bioactive small molecules. Its amine functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The tetrahydropyran (B127337) ring itself can act as a bioisosteric replacement for other cyclic systems, such as morpholine (B109124) or piperidine, potentially improving the pharmacokinetic profile of a drug candidate. researchgate.net

The versatility of this compound is evident in its use in creating libraries of novel chemical entities for high-throughput screening. These libraries are instrumental in the early stages of drug discovery for identifying hit compounds against various therapeutic targets.

Exploration as a Scaffold for Receptor Ligands and Enzyme Inhibitors in Drug Discovery Programs

The rigid, yet conformationally flexible, nature of the tetrahydropyran ring makes this compound an attractive scaffold for the design of ligands that can bind with high affinity and selectivity to receptors and enzyme active sites.

The adenosine (B11128) A2A receptor is a key target in the treatment of Parkinson's disease and other neurodegenerative disorders. mdpi.com Researchers have incorporated the this compound moiety into various heterocyclic cores to develop potent and selective A2A receptor antagonists. nih.govnih.gov For instance, derivatives of researchgate.netnih.govsigmaaldrich.comtriazolo[1,5-c]pyrimidine containing this scaffold have shown oral activity in animal models of Parkinson's disease. nih.gov The stereochemistry of the amine group is often crucial for achieving high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes, such as the A1 receptor. mdpi.comcapes.gov.br

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. PDE1 inhibitors have shown therapeutic potential in various central nervous system disorders. nih.gov The this compound scaffold has been utilized in the development of novel PDE1 inhibitors. By incorporating this fragment, medicinal chemists have been able to fine-tune the properties of these inhibitors to enhance their potency and selectivity.

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov This has made them attractive targets for the development of anti-cancer therapies. nih.govacs.org The this compound moiety has been incorporated into the structures of various CDK inhibitors. For example, it has been used as an isostere for the morpholine group in the design of novel TORKi (mTOR kinase inhibitors) and has been explored in the development of selective CDK2 inhibitors. researchgate.netnih.gov The aim is often to achieve selectivity for specific CDKs, such as CDK2 or CDK9, over others to minimize off-target effects. researchgate.netnih.gov

CDK Inhibitor Research Incorporating this compound Scaffold
Focus Area
Pan-CDK Inhibition
CDK2 Selectivity
CDK9 Inhibition
Isosteric Replacement

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.govmdpi.com Research in this area has explored the use of this compound in the design of compounds targeting related pathways. For example, derivatives of this amine are structurally related to components of molecules like acarbose, an alpha-glucosidase inhibitor used to treat type 2 diabetes. wikipedia.org The tetrahydropyran ring mimics the structure of carbohydrates, allowing these compounds to interact with enzymes involved in glucose metabolism.

Utilization in Peptide Mimicry and Peptidomimetic Design Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. longdom.orgdrugdesign.org The this compound scaffold can be used to create rigidified structures that mimic the secondary structures of peptides, such as turns and loops. upc.edu This is particularly useful in the design of inhibitors of protein-protein interactions, which are often mediated by large, flat interfaces. By incorporating this scaffold, researchers can create smaller, non-peptidic molecules that can disrupt these interactions with high specificity. The constrained conformation of the tetrahydropyran ring helps to pre-organize the molecule for binding to its target, reducing the entropic penalty of binding and potentially increasing affinity. upc.edunih.gov

Contribution to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The incorporation of the this compound motif into drug candidates allows for a systematic investigation of how its distinct structural features influence biological activity and physicochemical properties. The THP ring acts as a bioisostere for other cyclic systems, such as cyclohexane (B81311) or piperidine, but introduces a polar oxygen atom. This oxygen can serve as a hydrogen bond acceptor, potentially forming key interactions with the target protein that are not possible with its carbocyclic or nitrogen-containing counterparts. pharmablock.com Furthermore, the inherent rigidity of the THP ring reduces the entropic penalty upon binding to a target, which can contribute to enhanced binding affinity. pharmablock.com

The amine group at the 3-position provides a crucial anchor for further chemical modification, allowing for the exploration of various substituents to probe the binding pocket of a target enzyme or receptor. The stereochemistry at this position is often critical for biological activity, with the (S)-enantiomer frequently exhibiting a different pharmacological profile compared to the (R)-enantiomer or the racemic mixture.

A notable area where the this compound scaffold has been instrumental in SAR studies is in the development of monoamine reuptake inhibitors. These compounds are of interest for the treatment of various central nervous system disorders, including depression. Research into a series of (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues has provided valuable insights into the structural requirements for potent and selective inhibition of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

In one study, the core amine of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine was reductively aminated with various aldehydes to generate a library of analogues. nih.gov The resulting SAR data highlighted the importance of the substituents on the nitrogen atom for modulating the potency and selectivity of these compounds.

CompoundR Group (Substituent on Amine)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
2c 4-Fluorobenzyl>10002851.2
2g 3,4-Dichlorobenzyl181525
4a Benzyl (B1604629)1208.53.2
4d 4-Trifluoromethylbenzyl>10006800.9
23b 4-Fluorobenzhydryl4.51.8125

The data reveals that subtle changes to the benzyl substituent can dramatically shift the activity profile. For instance, compound 2c with a 4-fluorobenzyl group is a highly selective serotonin reuptake inhibitor (SSRI), whereas the introduction of a 3,4-dichlorobenzyl group in compound 2g leads to a more balanced triple uptake inhibitor (TUI) profile. nih.gov Furthermore, the replacement of the benzyl group with a benzhydryl moiety, as in compound 23b , results in a potent dual dopamine-norepinephrine reuptake inhibitor (DNRI). nih.gov These findings underscore the utility of the this compound scaffold in fine-tuning the pharmacological properties of drug candidates.

Further studies on side-chain-extended analogues of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine demonstrated that modifications at the 3-position of the pyran ring generally led to a decrease in activity at the monoamine transporters. nih.gov This suggests that the spatial arrangement and the nature of the substituent directly attached to the amine are critical for optimal interaction with the transporters.

The tetrahydropyran scaffold has also been explored in the development of inhibitors for UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. While these studies did not exclusively use the this compound isomer, they provide valuable SAR insights for the broader class of tetrahydropyran-based compounds.

In an effort to identify novel LpxC inhibitors, a tetrahydropyran-based hydroxamate, initially identified as a matrix metalloprotease (MMP) inhibitor, was found to have potent activity against P. aeruginosa LpxC. nih.gov This discovery prompted further investigation into the SAR of this series. The oxygen atom of the tetrahydropyran ring was hypothesized to form a key hydrogen bond with a lysine (B10760008) residue (Lys238) in the active site of the P. aeruginosa enzyme. nih.gov

CompoundHydrophobeP. aeruginosa LpxC IC50 (nM)E. coli LpxC IC50 (nM)
2 4'-Methoxybiphenyl-4-sulfonyl7.4>200
3 Phenylacetylenephenyl1.25.6

The initial hit, compound 2 , showed potent inhibition of the P. aeruginosa LpxC but was significantly less active against the E. coli enzyme. nih.gov By modifying the hydrophobic portion of the molecule to a more linear phenylacetylene-phenyl group (compound 3 ), the researchers were able to improve the potency against P. aeruginosa LpxC and, importantly, also achieve potent inhibition of E. coli LpxC. nih.gov This highlights how the tetrahydropyran core can serve as a versatile anchor for optimizing inhibitor potency and spectrum of activity through modifications at other positions.

The conformationally restrained nature of the tetrahydropyran ring in these inhibitors is believed to contribute to their potency by reducing the entropic cost of binding. The ability of the pyran oxygen to act as a hydrogen bond acceptor provides an additional handle for achieving potent and selective interactions within the enzyme's active site.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography, Chiral Gas Chromatography)

The determination of enantiomeric purity is paramount for chiral compounds like (S)-tetrahydro-2H-pyran-3-amine. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC methods are widely used for the enantioselective analysis of amines. chemshuttle.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For amine compounds, polysaccharide-based CSPs are often employed. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol or ethanol, is critical for achieving optimal separation. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.com Conversely, for acidic compounds, an acid like trifluoroacetic acid is used. chromatographyonline.com The enantiomeric excess of a sample is determined by comparing the peak areas of the two enantiomers.

A common strategy for developing a chiral HPLC method involves screening a set of complementary columns with broad enantiorecognition capabilities. chromatographyonline.com For instance, columns like Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ are often used in the normal phase mode. chromatographyonline.com The separation of underivatized amino acids, which are zwitterionic, can be challenging on polysaccharide-based CSPs due to their poor solubility in non-polar solvents. sigmaaldrich.com However, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are compatible with both organic and aqueous mobile phases, making them suitable for the direct analysis of polar and ionic compounds. sigmaaldrich.com

Chiral Gas Chromatography (GC):

Chiral GC is another valuable technique for separating enantiomers, particularly for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. wiley.com A common derivatizing agent is trifluoroacetic anhydride, which converts the amine into a trifluoroacetyl derivative. wiley.com The separation is then performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.comgcms.cz

The choice of the cyclodextrin derivative and the operating conditions, such as temperature, significantly influence the separation. wiley.com For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been used as a CSP for the chiral resolution of 1-phenylalkylamines. wiley.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stabilities of these complexes lead to different retention times for the enantiomers.

Table 1: Comparison of Chiral Chromatographic Techniques

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase. Differential interaction with a chiral stationary phase in a gaseous mobile phase.
Analytes Wide range of compounds, including non-volatile and thermally labile molecules. Volatile or semi-volatile compounds. Derivatization may be required.
Stationary Phases Polysaccharide derivatives, macrocyclic glycopeptides, etc. sigmaaldrich.comchromatographyonline.com Cyclodextrin derivatives, amino acid derivatives, etc. wiley.comresearchgate.net
Mobile Phases Mixtures of organic solvents (e.g., hexane, ethanol) with additives. chromatographyonline.com Inert gases (e.g., hydrogen, helium). wiley.com
Derivatization Often not required for amines. sigmaaldrich.com Often required for amines to increase volatility. wiley.com

Spectroscopic Methods for Stereochemical Assignment and Conformational Analysis

Spectroscopic methods are indispensable for confirming the three-dimensional structure of this compound, including its absolute stereochemistry and conformational preferences.

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. nih.govspringernature.com This technique requires a single, well-ordered crystal of the compound. The method relies on the phenomenon of anomalous dispersion, where the X-ray scattering factor of an atom becomes complex, leading to differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). researchgate.net This effect is more pronounced for heavier atoms. researchgate.net

For light-atom structures like this compound, which only contains carbon, nitrogen, and oxygen, the anomalous scattering effect is weak. ed.ac.uk However, with highly redundant data, it is still possible to determine the absolute configuration. nih.gov The Flack parameter is a key metric used in the determination of absolute configuration; a value close to 0 indicates the correct absolute structure, while a value near 1 suggests the inverted structure. nih.goved.ac.uk In cases where obtaining a suitable crystal of the amine itself is difficult, forming a salt with a chiral acid of known absolute configuration can facilitate crystallization and the determination of the amine's absolute stereochemistry.

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformation of chiral molecules in solution. wikipedia.orgrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comhindsinstruments.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the VCD spectra predicted by quantum mechanical calculations, such as those based on density functional theory (DFT). wikipedia.orgnih.gov Good agreement between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of its absolute configuration. nih.gov VCD is particularly advantageous as it does not require crystallization and provides information about the molecule's conformation in the solution phase. rsc.org The technique is also sensitive to solvent effects and can be used to study conformational changes in different environments. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for elucidating the detailed structure and conformation of this compound in solution.

Correlation Spectroscopy (COSY): The COSY experiment is a two-dimensional NMR technique that reveals scalar (through-bond) couplings between protons. wikipedia.orgyoutube.com It is used to identify which protons are connected to each other through a few bonds, typically two or three. libretexts.org The COSY spectrum displays cross-peaks between the signals of coupled protons, allowing for the tracing of the spin-spin coupling network within the molecule and aiding in the assignment of proton resonances. youtube.comyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is another 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is achieved by measuring the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. rsc.org The presence of cross-peaks in a NOESY spectrum indicates spatial proximity between the corresponding protons, providing valuable information about the molecule's conformation and stereochemistry. libretexts.orgrsc.org

Mass Spectrometry Applications for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the molecular formula of a compound or its derivatives. rsc.org When coupled with chromatographic techniques (e.g., LC-MS or GC-MS), MS can be used to identify and quantify components in a mixture. In the context of this compound, MS is particularly useful for characterizing complex derivatives formed during synthesis or metabolism studies. Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to elucidate the structure of these derivatives. Direct MS methods are also emerging for chiral analysis, often involving derivatization or the use of chiral complexing agents to enable enantiomer discrimination. jiangnan.edu.cn

Methodologies for Purity Assessment in Research-Grade Samples

Ensuring the purity of research-grade samples of this compound is critical for the reliability and reproducibility of experimental results. Purity assessment involves a combination of analytical techniques to identify and quantify impurities.

Quantitative ¹H NMR (qHNMR) is a versatile and increasingly utilized method for purity assessment. nih.gov It offers a nearly universal detection method and can provide an absolute purity value without the need for a reference standard of the analyte itself. nih.gov The 100% qHNMR method, which assumes the sum of all proton-containing species is 100%, is particularly advantageous as it does not require precise weighing of the sample. nih.gov

In addition to qHNMR, chromatographic methods like HPLC and GC are routinely used for purity assessment. By using a non-chiral column and a suitable detection method (e.g., UV, MS), these techniques can separate the main compound from any impurities, allowing for their quantification. The purity value is often expressed as a percentage of the main peak area relative to the total area of all peaks. It is important to note that the purity value is method-dependent, and different techniques may yield different results. nih.gov For research-grade materials, a thorough characterization using a combination of orthogonal methods provides the most comprehensive and reliable assessment of purity.

Table 2: Summary of Analytical Techniques for Characterization

Technique Information Provided Application to this compound
Chiral HPLC Enantiomeric purity, quantification of enantiomers. Determination of enantiomeric excess. chemshuttle.com
Chiral GC Enantiomeric purity of volatile derivatives. Analysis of derivatized amine for enantiomeric purity. wiley.com
X-ray Crystallography Unambiguous absolute stereochemistry, 3D structure in solid state. Definitive assignment of the (S)-configuration. nih.gov
VCD Spectroscopy Absolute configuration and conformation in solution. Stereochemical assignment without crystallization. wikipedia.orgrsc.org
COSY NMR Through-bond proton-proton connectivities. Assignment of proton signals and confirmation of the pyran ring structure. wikipedia.orgyoutube.com
NOESY NMR Through-space proton-proton proximities. Determination of conformation and relative stereochemistry. libretexts.orgrsc.org
Mass Spectrometry Molecular weight, elemental composition, structure of derivatives. Characterization of reaction products and metabolites. rsc.org
qHNMR Absolute purity of the sample. Quantitative assessment of sample purity. nih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of (S)-Tetrahydro-2H-pyran-3-amine and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies.

The tetrahydropyran (B127337) (THP) ring, the core structure of this compound, is conformationally flexible. However, extensive computational studies have established that, similar to cyclohexane (B81311), the THP ring predominantly adopts a chair conformation, which is significantly more stable than boat or twist-boat forms. beilstein-journals.orgnih.govbeilstein-archives.org The presence of the oxygen atom in the ring slightly alters the geometry and energy barriers compared to cyclohexane, but the chair remains the global energy minimum.

For this compound, the key conformational question revolves around the orientation of the amine group at the C3 position. The amine group can be in either an axial or an equatorial position. Computational energy calculations consistently show that the equatorial conformation is more stable. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position, which would lead to steric repulsion with the axial hydrogens on C1 and C5. The energy difference between the equatorial and axial conformers represents the A-value for the amino group on the THP ring, which dictates the population distribution of the conformers at equilibrium. The chair conformation with the equatorial amine group is therefore the most populated and biologically relevant conformer.

Energy landscapes for derivatives can be more complex. The introduction of additional substituents can alter the conformational preferences of the ring or introduce new rotational barriers around single bonds. Density Functional Theory (DFT) calculations are often employed to map these complex potential energy surfaces, corroborating the preference for chair-like conformations even in highly substituted systems. beilstein-journals.orgnih.gov

Table 1: Estimated Relative Energies of this compound Conformers

Conformer Amine Group Orientation Key Interactions Relative Energy (kcal/mol)
Chair Equatorial Minimal steric strain 0 (Most Stable)
Chair Axial 1,3-diaxial interactions > 1.5
Twist-Boat - High torsional strain ~5-6

Note: Relative energy values are illustrative, based on general principles of conformational analysis for substituted six-membered rings.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to study how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor or enzyme.

Molecular Docking Derivatives of the aminotetrahydropyran scaffold have been identified as potent inhibitors of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. nih.govnih.gov Molecular docking studies are used to predict the binding pose of these inhibitors within the DPP-4 active site. nih.govresearchgate.netnih.gov The docking process involves placing the ligand into the binding site in various orientations and conformations and then scoring these poses based on factors like electrostatic and van der Waals interactions.

These studies reveal that the aminotetrahydropyran core can effectively occupy specific sub-pockets of the DPP-4 active site. Key interactions often involve hydrogen bonds between the ligand and critical amino acid residues such as Glu205, Glu206, Tyr662, and Tyr547. nih.govresearchgate.net The amine group of the scaffold can form crucial polar contacts, anchoring the inhibitor in the active site.

Molecular Dynamics (MD) Simulations While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-target complex over time. nih.govmdpi.com Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov This allows researchers to assess the stability of the predicted binding mode and analyze the flexibility of the protein and ligand. nih.gov Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of hydrogen bonds over the simulation time. nih.gov For DPP-4 inhibitors, MD simulations have been used to confirm that the ligand remains stably bound in the active site, validating the interactions predicted by docking. mdpi.comrjeid.com

Table 2: Illustrative Docking Results for a Hypothetical Aminotetrahydropyran-Based DPP-4 Inhibitor

Parameter Value/Description
Target Protein Dipeptidyl Peptidase-4 (DPP-4)
Docking Score (kcal/mol) -8.0 to -10.0
Key Interacting Residues Glu205, Glu206, Tyr547, Ser630, Tyr662, Arg125
Types of Interactions Hydrogen bonding, hydrophobic interactions, pi-pi stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. physchemres.org For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency against targets like DPP-4. nih.govcresset-group.combiorxiv.org

The process involves several steps:

Data Set Collection : A series of aminotetrahydropyran derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled. cresset-group.com

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties, and topological indices that describe the molecule's structure. nih.gov

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build an equation that correlates the descriptors with the observed biological activity. nih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used to build the model. physchemres.org

A successful QSAR model can be used to predict the activity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. Furthermore, 3D-QSAR methods generate contour maps that visualize regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease activity, providing direct guidance for structural modifications. cresset-group.com

Table 3: Example of a Hypothetical 2D-QSAR Equation for Aminotetrahydropyran Derivatives

Statistical Parameter Value Description
Model Equation pIC50 = 1.5 + 0.45LogP - 0.02TPSA + 0.8*Num_H_Donors A mathematical model correlating descriptors to activity.
r² (Correlation Coefficient) 0.85 Indicates a good fit of the model to the training data.
q² (Cross-validation r²) 0.75 Indicates good internal predictive ability.

Note: The equation and values are for illustrative purposes only.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion)-Relevant Parameters for Research Compounds

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound to evaluate its potential to become a successful drug. biosolveit.deresearchgate.net Many of these properties can be predicted computationally using the molecule's 2D structure, saving significant time and resources. chemrxiv.orgbiorxiv.org For this compound, key ADME-relevant parameters have been calculated.

Topological Polar Surface Area (TPSA) TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov It is a very good predictor of a drug's transport properties, such as oral absorption and blood-brain barrier (BBB) penetration. wikipedia.orgresearchgate.net Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability, while those with a TPSA below 90 Ų are more likely to cross the BBB. wikipedia.org The calculated TPSA for tetrahydro-2H-pyran-3-amine is 35.3 Ų, suggesting a high probability of both good intestinal absorption and CNS penetration. nih.govopeneducationalberta.ca

LogP (Octanol-Water Partition Coefficient) LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a drug is absorbed, distributed, and how it binds to its target. The value is a key component of frameworks like Lipinski's Rule of Five for assessing drug-likeness. The computed XLogP3-AA value for tetrahydro-2H-pyran-3-amine is -0.3. nih.gov This low value indicates that the compound is relatively hydrophilic, which can be favorable for solubility but may need to be balanced in derivatives to ensure adequate membrane permeability.

These computational predictions provide a valuable initial assessment of the compound's drug-like properties, helping to guide the design of derivatives with optimized pharmacokinetic profiles.

Table 4: Predicted ADME-Relevant Parameters for this compound

Parameter Predicted Value Significance in Drug Discovery
Molecular Weight 101.15 g/mol nih.gov Well within limits for good oral bioavailability (<500).
Topological Polar Surface Area (TPSA) 35.3 Ų nih.gov Predicts good oral absorption and blood-brain barrier penetration.
XLogP3-AA -0.3 nih.gov Indicates a hydrophilic character.
Hydrogen Bond Donors 1 nih.gov Complies with Lipinski's Rule of Five (<5).

Table of Mentioned Compounds

Compound Name
This compound
Tetrahydro-2H-pyran-3-amine
Cyclohexane
Alogliptin
Linagliptin
Saxagliptin
Sitagliptin

Future Research Directions and Translational Perspectives

Emerging Sustainable and Green Synthetic Methodologies for (S)-Tetrahydro-2H-pyran-3-amine

The synthesis of chiral amines, including this compound, is undergoing a transformation driven by the principles of green chemistry. Future research is centered on developing methodologies that are not only efficient but also environmentally benign.

Biocatalysis: A key area of development is the use of enzymes, particularly amine transaminases (ATAs), which can produce chiral amines with exceptional enantioselectivity under mild reaction conditions. rsc.org The application of biocatalysis is a greener alternative to traditional transition metal-catalyzed routes, offering high stereocontrol. mdpi.com Research is focused on immobilizing these enzymes, such as lipases or ω-transaminases, onto solid supports for use in continuous flow reactors. nih.govwhiterose.ac.uk This approach facilitates catalyst separation, recovery, and reuse, which is crucial for industrial applications, although challenges like enzyme stability and restricted operating conditions remain. rsc.org

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for synthesizing chiral amines safely and efficiently. nih.govvapourtec.com Flow reactors offer superior productivity and safety compared to conventional batch reactors. whiterose.ac.uk They enable precise control over reaction parameters, leading to higher yields and purity. For instance, chemoenzymatic cascades have been successfully implemented in continuous-flow systems, achieving a space-time yield up to 35-fold higher than batch systems using free enzymes. acs.org Flow chemistry also provides a safe and effective method for inverting the configuration of undesired enantiomers from racemic resolutions, thus maximizing atom economy. vapourtec.com

Green Solvents and Catalysts: There is a growing trend towards using eco-friendly solvents, with water being an ideal medium for certain synthetic steps. nih.gov Efficient, one-pot green synthetic strategies have been established for related pyran structures in water, eliminating the need for tedious purification and allowing the reaction medium to be reused. nih.gov Furthermore, research into novel organocatalysts and nanocatalysts for multicomponent reactions is yielding promising results. rsc.orgtandfonline.com These methods often require no specialized equipment and allow for the isolation of products through simple filtration, aligning with the goals of atom economy and clean reaction profiles. tandfonline.com An organocatalyzed cascade process has been developed for the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones, achieving excellent enantioselectivities. nih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies for Chiral Amines

Methodology Advantages Challenges Key Research Areas
Biocatalysis High enantioselectivity rsc.org, Mild reaction conditions rsc.org, Reduced waste whiterose.ac.uk Limited enzyme stability rsc.org, Restricted operating conditions rsc.org, Cofactor dependency nih.gov Enzyme immobilization whiterose.ac.uk, Directed evolution for improved stability and substrate scope, Cofactor recycling systems
Flow Chemistry Enhanced safety and productivity whiterose.ac.uk, Precise process control vapourtec.com, Scalability nih.govacs.org, Safe handling of hazardous intermediates Initial setup cost, Potential for channel clogging Integration with biocatalysis nih.gov, Multistep telescoped synthesis nih.gov, Development of novel reactor designs
Green Catalysts & Solvents Use of renewable resources, Reduced environmental impact, Catalyst reusability nih.gov, Simplified purification tandfonline.com Lower reaction rates in some cases, Catalyst deactivation, Substrate compatibility with aqueous media "On-water" synthesis nih.gov, Development of robust and recyclable organo- and nanocatalysts rsc.org, Multicomponent reactions tandfonline.com

Exploration of Novel Therapeutic Areas for this compound Derivatives

The tetrahydropyran (B127337) motif is a privileged scaffold in drug discovery. Future research will continue to explore the potential of this compound derivatives across a wide range of diseases.

Anticancer Agents: Derivatives incorporating the tetrahydropyran ring have shown promise as anticancer agents. For example, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, with some compounds being approximately 30-fold more potent against SK-BR-3 cells compared to other cancer cell lines. nih.gov These compounds also displayed substantially less toxicity towards normal breast cells, indicating a favorable therapeutic window. nih.gov

Antiviral Compounds: The tetrahydropyran scaffold is a component of potent antiviral drugs. Derivatives have been investigated as inhibitors of HIV protease, a key enzyme in the viral life cycle. nih.gov More recently, pyrano[2,3-c]pyrazole derivatives have been identified as potential inhibitors of human coronaviruses, highlighting the versatility of this scaffold in addressing emerging viral threats. mdpi.com

Central Nervous System (CNS) Disorders: A significant area of research involves tetrahydropyran derivatives that modulate monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin/noradrenaline reuptake inhibitors, a mechanism relevant for treating depression and other mood disorders. nih.gov Further design and synthesis of side-chain-extended analogues aim to refine the interaction with these transporters to develop novel therapeutics for neurological and psychiatric conditions. nih.gov

Antibacterial Agents: Fused heterocyclic systems containing the tetrahydropyran ring, such as pyranopyrimidines, have demonstrated broad-spectrum antibacterial activity. nih.gov Research in this area focuses on synthesizing new series of these compounds to combat the growing problem of antibiotic resistance. nih.gov

Table 2: Therapeutic Potential of Tetrahydropyran Derivatives

Derivative Class Therapeutic Area Biological Target/Effect Key Findings
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3-ones Oncology Antiproliferative against breast cancer cells High potency against SK-BR-3 cell line (IC50 ~0.15 µM) and low toxicity to normal cells. nih.gov
Tetrahydropyran-based PIs Antiviral (HIV) HIV Protease Inhibition Potent inhibition with Ki values in the picomolar range. nih.gov
Pyrano[2,3-c]pyrazoles Antiviral (Coronavirus) Inhibition of human coronavirus 229E Identified as a unique moiety for antiviral drug design. mdpi.com
Substituted (tetrahydropyran-3-yl)-benzylamines CNS Disorders Monoamine Transporter Inhibition (DAT, SERT, NET) Side-chain extensions can modulate activity and selectivity for specific transporters. nih.gov
N-benzyl-N-(tetrahydropyran-4-yl)pyrrolidin-3-amines CNS Disorders Dual Serotonin/Norepinephrine Reuptake Inhibition Identification of potent dual inhibitors with good metabolic stability. nih.gov
Pyranopyrimidines Antibacterial Inhibition of bacterial growth (e.g., S. aureus, B. cereus) Certain analogs show a broad spectrum of antibacterial potency. nih.gov

Development of Advanced Chemical Probes and Tools for Biological Systems

Beyond direct therapeutic applications, derivatives of this compound are valuable starting points for developing sophisticated chemical probes to investigate biological systems. Future research will focus on creating highly selective and functionalized tools for chemical biology.

The development of potent and selective inhibitors for monoamine transporters, as discussed previously, is a prime example. nih.gov These molecules serve not only as therapeutic leads but also as chemical tools to probe the function and regulation of DAT, SERT, and NET in complex biological environments like the brain. By systematically modifying the tetrahydropyran scaffold and its substituents, researchers can map the ligand-binding sites of these important proteins. nih.gov

Furthermore, the tetrahydropyran core can be functionalized to create probes for bioimaging. Research has shown that certain functionalized thieno[3,2-c]pyrans are highly fluorescent. nih.gov This intrinsic property can be harnessed to design and synthesize fluorescent probes for visualizing biological structures and processes through microscopy. Future work will likely involve optimizing the photophysical properties of these compounds and conjugating them to moieties that target specific cellular components or proteins, enabling real-time imaging in living cells.

Research on Scalable Synthesis and Process Optimization for Preclinical Development

For any promising therapeutic candidate to advance to preclinical and clinical stages, a robust and scalable synthetic route is essential. A major future direction for this compound and its derivatives is the development of manufacturing processes suitable for large-scale production.

Research is moving away from traditional batch processing towards more efficient and safer continuous flow manufacturing. nih.govwhiterose.ac.uk Flow chemistry allows for the large-scale synthesis of chiral APIs and their intermediates with improved safety and consistency. nih.govvapourtec.com The ability to telescope multiple synthetic steps into a single, uninterrupted flow process can dramatically reduce production time and cost. nih.gov

Process optimization also involves improving the efficiency of individual reactions. This includes the development of methods for industrial production that maximize the yield of the desired stereoisomer, such as the thermodynamically more stable trans-tetrahydropyran derivatives, which are often preferred for their properties in materials like liquid crystals. google.com Strategies for scaling up key reactions, such as the Kulinkovich cyclopropanation and oxidative Heck cyclization used in the synthesis of related tetrahydropyranones, are critical for ensuring a reliable supply of material for advanced studies. researchgate.net The integration of biocatalytic steps into manufacturing routes is another key strategy, providing a highly stereoselective method for introducing chiral amine functionalities at a late stage of a synthesis. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Amines

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often requires larger reactors; scaling can be non-linear. "Scaling out" by running longer or in parallel; more predictable. nih.gov
Safety Large volumes of reagents pose higher risks; poor heat transfer. Small reaction volumes enhance safety; excellent heat transfer. vapourtec.com
Process Control Difficult to maintain uniform temperature and mixing. Precise control over temperature, pressure, and residence time. whiterose.ac.uk
Productivity Includes downtime for charging, heating, cooling, and cleaning. Uninterrupted, continuous operation leads to higher throughput. acs.org
Integration Difficult to couple multiple reaction steps. Well-suited for "telescoped" multi-step syntheses. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tetrahydro-2H-pyran-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of a ketone precursor (e.g., tetrahydro-2H-pyran-3-one) with an amine source. For example, NaCNBH₃ in acidic media (e.g., acetic acid) under reflux in 1,2-dichloroethane achieves selective reduction . Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate). Optimization focuses on controlling pH, temperature, and stoichiometry to minimize side reactions like over-reduction or epimerization .

Q. How is the stereochemical purity of the (S)-enantiomer validated experimentally?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases is standard. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (if crystals are obtainable) provide definitive stereochemical confirmation . Polarimetry can also corroborate enantiomeric excess (e.g., [α]D²⁵ = +15° in methanol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation. Waste must be neutralized (e.g., with dilute HCl) before disposal in designated containers. Refer to SDS guidelines for spill management and first aid (e.g., flushing eyes with water for 15 minutes) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the pyran oxygen (δ ~3.5–4.0 ppm) and amine protons (δ ~1.5–2.5 ppm, broad if free) .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 116.1 and fragmentation patterns (e.g., loss of NH₂ group) .
  • IR : Stretches for NH (3300–3500 cm⁻¹) and C-O (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., (R)-BINOL-derived ligands) to enforce configuration. Protecting the amine with a bulky group (e.g., TBDMS in Scheme 4 ) or conducting reactions at low temperatures (−20°C) reduces racemization. Monitor enantiopurity via chiral HPLC after each step .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies (e.g., receptor binding affinity variations) may arise from assay conditions (pH, temperature) or model systems (cell lines vs. tissues). Replicate experiments using standardized protocols (e.g., CEREP panels ). Meta-analyses can identify outliers, while isothermal titration calorimetry (ITC) validates binding thermodynamics .

Q. How are computational methods applied to predict synthetic pathways or reactivity?

  • Methodological Answer : Tools like Reaxys or Pistachio leverage reaction databases to propose retrosynthetic routes. DFT calculations (e.g., Gaussian 16) model transition states for stereoselective steps, while machine learning (e.g., IBM RXN) predicts reaction yields based on solvent/catalyst combinations .

Q. What in vivo models are suitable for studying this compound’s neuropharmacological effects?

  • Methodological Answer : Rodent models (e.g., forced swim test for antidepressant activity ) are common. Dose-response studies (1–10 mg/kg, i.p.) with pharmacokinetic profiling (plasma half-life, brain penetration) are critical. Use LC-MS/MS to quantify compound levels in tissues and correlate with behavioral outcomes .

Q. How can side reactions during functionalization (e.g., sulfonation) be suppressed?

  • Methodological Answer : For sulfonamide derivatives (e.g., compound 2g ), control electrophilicity by using mild sulfonating agents (e.g., benzenesulfonamide with K₂CO₃ in DMF). Add scavengers (e.g., 2,6-lutidine) to sequester excess acid. Monitor reaction progress via TLC to halt at intermediate stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.